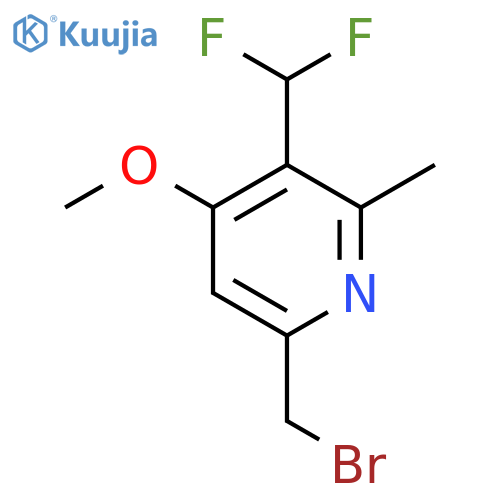Cas no 1807017-77-1 (6-(Bromomethyl)-3-(difluoromethyl)-4-methoxy-2-methylpyridine)

1807017-77-1 structure
商品名:6-(Bromomethyl)-3-(difluoromethyl)-4-methoxy-2-methylpyridine
CAS番号:1807017-77-1
MF:C9H10BrF2NO
メガワット:266.082608699799
CID:4895216
6-(Bromomethyl)-3-(difluoromethyl)-4-methoxy-2-methylpyridine 化学的及び物理的性質
名前と識別子
-
- 6-(Bromomethyl)-3-(difluoromethyl)-4-methoxy-2-methylpyridine
-
- インチ: 1S/C9H10BrF2NO/c1-5-8(9(11)12)7(14-2)3-6(4-10)13-5/h3,9H,4H2,1-2H3
- InChIKey: WMODPAPBJLZTRW-UHFFFAOYSA-N
- ほほえんだ: BrCC1=CC(=C(C(F)F)C(C)=N1)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 182
- トポロジー分子極性表面積: 22.1
- 疎水性パラメータ計算基準値(XlogP): 2.4
6-(Bromomethyl)-3-(difluoromethyl)-4-methoxy-2-methylpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029020588-1g |
6-(Bromomethyl)-3-(difluoromethyl)-4-methoxy-2-methylpyridine |
1807017-77-1 | 95% | 1g |
$3,184.50 | 2022-03-31 | |
| Alichem | A029020588-500mg |
6-(Bromomethyl)-3-(difluoromethyl)-4-methoxy-2-methylpyridine |
1807017-77-1 | 95% | 500mg |
$1,701.85 | 2022-03-31 | |
| Alichem | A029020588-250mg |
6-(Bromomethyl)-3-(difluoromethyl)-4-methoxy-2-methylpyridine |
1807017-77-1 | 95% | 250mg |
$1,078.00 | 2022-03-31 |
6-(Bromomethyl)-3-(difluoromethyl)-4-methoxy-2-methylpyridine 関連文献
-
Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
-
N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
1807017-77-1 (6-(Bromomethyl)-3-(difluoromethyl)-4-methoxy-2-methylpyridine) 関連製品
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
